Product packaging for Lysine ketoisocaproate(Cat. No.:CAS No. 78000-32-5)

Lysine ketoisocaproate

Cat. No.: B1675780
CAS No.: 78000-32-5
M. Wt: 276.33 g/mol
InChI Key: AZOLWFLKEMTKDO-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lysine ketoisocaproate is a bioactive chemical compound with the molecular formula C12H24N2O5 and a CAS Registry Number of 78000-32-5 . It is a small compound that is supplied as a solid and requires storage at -20°C . In research, this compound is of significant interest due to its relationship with alpha-keto acids like alpha-ketoisocaproate (KIC), which is the direct precursor to the branched-chain amino acid L-leucine . KIC itself has been studied for its role in metabolism, including its potential to reduce protein catabolism and stimulate protein synthesis . One specific area of investigation involves the contribution of metabolites like this compound to leucine-mediated inhibition of cardiac glucose uptake, highlighting its relevance in metabolic and cardiovascular research . Researchers value this compound for exploring these and other biochemical pathways. All products are for Research Use Only and are not approved for use in humans, or for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O5 B1675780 Lysine ketoisocaproate CAS No. 78000-32-5

Properties

CAS No.

78000-32-5

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1

InChI Key

AZOLWFLKEMTKDO-JEDNCBNOSA-N

SMILES

CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(C)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Other CAS No.

78000-32-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine ketoisocaproate

Origin of Product

United States

Biochemical Synthesis and Reaction Mechanisms of Lysine Ketoisocaproate

Precursors and Reactants: L-Lysine and Ketoisocaproic Acid

The formation of lysine (B10760008) ketoisocaproate is contingent on the availability of its two fundamental precursors: L-lysine and α-ketoisocaproic acid (α-KIC). wikipedia.org L-lysine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet. scispace.com It possesses two amino groups: an α-amino group and an ε-amino group at the terminus of its side chain. wikipedia.org

The second precursor, α-ketoisocaproic acid, also known as 4-methyl-2-oxopentanoic acid, is a branched-chain keto acid (BCKA). wikipedia.org It is a key metabolite in the catabolism of the essential branched-chain amino acid (BCAA), L-leucine. wikipedia.orgnih.gov The metabolic relationship between L-leucine and α-KIC is a critical aspect of amino acid homeostasis in the body.

Table 1: Key Properties of Precursors

PropertyL-Lysineα-Ketoisocaproic Acid (α-KIC)
IUPAC Name (2S)-2,6-diaminohexanoic acid4-methyl-2-oxopentanoic acid
Molecular Formula C6H14N2O2C6H10O3
Molar Mass 146.19 g/mol 130.14 g/mol
Biological Role Essential amino acid, protein synthesisMetabolite of L-leucine catabolism

Enzymatic Pathways Leading to Ketoisocaproic Acid Formation

The biosynthesis of α-ketoisocaproic acid is intrinsically linked to the metabolic fate of L-leucine. The primary enzymatic reaction responsible for its formation is a reversible transamination process. nih.gov This reaction is catalyzed by a class of enzymes known as branched-chain aminotransferases (BCATs). nih.govmdpi.com

In this pathway, the amino group from L-leucine is transferred to an α-keto acid, typically α-ketoglutarate, resulting in the formation of α-KIC and glutamate (B1630785). wikipedia.orgmdpi.com There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), which are distributed in various tissues. nih.gov The reaction can be summarized as follows:

L-leucine + α-ketoglutarate ⇌ α-Ketoisocaproic acid + L-glutamate

The subsequent step in leucine (B10760876) catabolism involves the irreversible oxidative decarboxylation of α-KIC by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govmdpi.com This complex is a critical regulatory point in BCAA metabolism.

Amide Bond Formation in the Biosynthesis of Lysine Ketoisocaproate

The synthesis of this compound culminates in the formation of an amide bond between the ε-amino group of L-lysine and the carboxyl group of α-ketoisocaproic acid. wikipedia.org This type of bond, where the side-chain amino group of an amino acid is involved, is also referred to as an isopeptide bond. wikipedia.org

The precise enzymatic machinery responsible for catalyzing this specific amide bond formation in a biological context is not extensively detailed in the available research. However, the formation of amide bonds in biological systems is a well-established process. nih.gov Generally, the carboxyl group of one molecule is "activated" to facilitate the reaction with the amino group of another. hepatochem.com This activation can occur through different mechanisms, some of which are ATP-dependent, involving the formation of an acyl-adenylate or acyl-phosphate intermediate. nih.gov Other ATP-independent pathways may also exist. nih.gov In the context of isopeptide bonds, enzymes such as transglutaminases are known to catalyze the formation of a linkage between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. wikipedia.org It is plausible that a specific, yet to be fully characterized, enzyme facilitates the condensation of L-lysine and α-KIC.

In Vitro Synthesis Methodologies for Research Applications

The synthesis would likely involve the reaction of L-lysine with α-ketoisocaproic acid under conditions that promote amide bond formation. hepatochem.com This often requires the use of coupling reagents to activate the carboxylic acid group of α-KIC, making it more susceptible to nucleophilic attack by the ε-amino group of L-lysine. luxembourg-bio.com Common coupling reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com

Furthermore, various methods have been developed for the production of the precursor, α-ketoisocaproic acid. These include both chemical synthesis and biotechnological approaches. nih.govnih.gov Biotechnological methods often utilize whole-cell biocatalysts, such as recombinant Escherichia coli expressing L-amino acid deaminase, to convert L-leucine into α-KIC. nih.govnih.gov These methods are often considered more environmentally friendly than traditional chemical synthesis routes. nih.gov

Table 2: Comparison of α-Ketoisocaproic Acid Production Methods

MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis Involves multi-step chemical reactions using various reagents. nih.govHigh purity can be achieved.Often requires harsh reaction conditions and can be costly. nih.gov
Biotechnological Production Utilizes microorganisms or enzymes to convert a substrate (e.g., L-leucine) into the desired product. nih.govnih.govEnvironmentally friendly, can use renewable resources. nih.govMay require optimization of strains and fermentation conditions for high yield. nih.gov

Metabolic Interplay and Cellular Fate of Lysine Ketoisocaproate

Integration into Amino Acid Metabolic Networks

Lysine (B10760008) ketoisocaproate, a compound formed from the essential amino acid lysine and the ketoacid α-ketoisocaproate (KIC), stands at the intersection of major amino acid metabolic pathways. Its integration into these networks is primarily dictated by the metabolic fates of its constituent molecules. Upon its likely hydrolysis into free lysine and KIC, each component is directed into distinct but interconnected metabolic routes.

Lysine, an exclusively ketogenic amino acid, is primarily catabolized in the liver via the saccharopine pathway. reactome.orgscispace.com This pathway ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies and cholesterol. scispace.comwikipedia.orgwikipedia.org

Conversely, α-ketoisocaproate is the α-keto acid analogue of the branched-chain amino acid (BCAA) leucine (B10760876). wikipedia.orgwikipedia.org As such, its metabolism is intrinsically linked to the BCAA catabolic pathway. KIC can be either transaminated back to leucine, a reversible reaction catalyzed by branched-chain amino acid aminotransferases (BCATs), or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA. nih.gov This latter step is a committed step in leucine catabolism and ultimately yields acetyl-CoA and acetoacetate, further underscoring the ketogenic nature of this pathway. wikipedia.org

The interplay between the saccharopine pathway for lysine and the BCAA catabolic pathway for KIC represents the primary mode of integration of lysine ketoisocaproate into the broader amino acid metabolic network. The initial enzymatic cleavage of the this compound molecule is a critical, albeit inferred, step that allows for the independent metabolism of its components.

Catabolism and Anabolism Pathways of this compound Derivatives

The catabolism of this compound is not a singular pathway but rather the sum of the catabolic fates of its derivatives, lysine and α-ketoisocaproate.

Lysine Catabolism: The principal route for lysine degradation in mammals is the saccharopine pathway, which occurs predominantly in the mitochondria of hepatocytes. reactome.orgbiorxiv.org This multi-step process involves the condensation of lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield α-aminoadipate-semialdehyde and glutamate (B1630785). reactome.orgbiorxiv.org Subsequent reactions convert α-aminoadipate-semialdehyde to α-aminoadipate, then to α-ketoadipate, and ultimately to glutaryl-CoA. scispace.com Glutaryl-CoA is further metabolized to crotonyl-CoA, which then enters the pathway of fatty acid oxidation, yielding acetyl-CoA. reactome.org

α-Ketoisocaproate Catabolism: The catabolism of KIC is a central component of leucine metabolism. The irreversible oxidative decarboxylation of KIC by the BCKDH complex is the rate-limiting step in leucine catabolism. nih.gov This reaction produces isovaleryl-CoA, which then undergoes a series of reactions to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is a key intermediate that can be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate, both of which are ketogenic substrates. wikipedia.org

The anabolic pathways involving this compound derivatives are primarily centered on protein synthesis. The transamination of KIC can regenerate leucine, which is then available for incorporation into proteins. wikipedia.org Lysine, being an essential amino acid, is also a fundamental building block for protein synthesis. scispace.com Therefore, the anabolic potential of this compound is realized through the provision of these two essential amino acids for the synthesis of new proteins.

Metabolic Pathway Key Precursor Primary Location Major End Products
Saccharopine PathwayLysineLiver MitochondriaAcetyl-CoA
BCAA Catabolismα-KetoisocaproateMuscle, LiverAcetyl-CoA, Acetoacetate
Protein SynthesisLysine, LeucineRibosomes (all cells)Polypeptides

Interaction with Branched-Chain Amino Acid Catabolism, specifically Leucine Metabolism

The interaction of this compound with branched-chain amino acid (BCAA) catabolism is direct and significant, primarily through its α-ketoisocaproate (KIC) component. KIC is the keto-analogue of leucine, and their metabolic pathways are tightly intertwined. wikipedia.orgwikipedia.org

The enzyme branched-chain amino acid aminotransferase (BCAT) catalyzes the reversible transamination of leucine to KIC. nih.gov This allows for the interconversion of these two molecules, depending on the metabolic needs of the cell. The administration of KIC can lead to an increase in plasma leucine levels, indicating its conversion back to the amino acid.

Furthermore, KIC plays a regulatory role in BCAA catabolism. It can influence the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA degradation. nih.gov An increased concentration of KIC can lead to an induction of BCKDH activity, which not only enhances the breakdown of KIC itself but can also lead to a decrease in the plasma concentrations of the other BCAAs, valine and isoleucine, by promoting their catabolism. nih.gov

Cellular Uptake, Transport, and Intracellular Localization Mechanisms

The cellular uptake and transport of the intact this compound molecule have not been extensively studied. However, insights can be gained from the known transport mechanisms of its constituent parts, lysine and α-ketoisocaproate. It is plausible that this compound is either transported into cells by a specific carrier or, more likely, is hydrolyzed extracellularly, with lysine and KIC being transported separately.

Lysine Transport: Lysine, as a cationic amino acid, is transported across cell membranes by specific amino acid transport systems. In human intestinal Caco-2 cells, lysine transport is Na+-independent and mediated by systems such as b(o,+) and y+. nih.gov These transporters facilitate the movement of basic amino acids and can be inhibited by other amino acids like arginine and leucine. nih.gov In other cell types, cationic amino acid transporters (CATs) mediate the facilitated diffusion of lysine, driven by the cell's negative membrane potential. nih.gov

α-Ketoisocaproate Transport: The transport of KIC, a branched-chain keto acid, is less well-characterized. However, it is known to cross cellular membranes. For instance, in the brain, KIC transport has been described. nih.gov Monocarboxylate transporters (MCTs) are known to transport other keto acids and could potentially be involved in KIC transport.

Once inside the cell, the metabolism of lysine and KIC occurs in different subcellular compartments. Lysine catabolism primarily takes place in the mitochondria of liver cells. reactome.orgbiorxiv.org The initial steps of BCAA catabolism, including the transamination of leucine to KIC, can occur in both the cytosol and mitochondria, while the subsequent oxidative decarboxylation of KIC by the BCKDH complex is a mitochondrial process. nih.gov

Molecule Transport System (Examples) Primary Subcellular Localization of Metabolism
LysineSystem b(o,+), System y+, Cationic Amino Acid Transporters (CATs)Mitochondria (Liver)
α-KetoisocaproateLikely Monocarboxylate Transporters (MCTs)Cytosol and Mitochondria

Role in Nitrogen Homeostasis and Amino Acid Pool Regulation within Biological Systems

This compound, by providing both a nitrogen-containing amino acid (lysine) and a nitrogen-free keto acid (α-ketoisocaproate), has the potential to influence nitrogen homeostasis and the regulation of the amino acid pool.

The KIC component can act as a nitrogen acceptor. Through transamination, KIC can be converted to leucine, a process that consumes an amino group from another amino acid, often glutamate. nih.gov This can contribute to the redistribution of nitrogen within the body. Conversely, the catabolism of lysine releases nitrogen, which is ultimately converted to urea (B33335) in the liver for excretion, thus contributing to the removal of excess nitrogen from the body.

Studies using stable isotopes have been instrumental in understanding the dynamics of amino acid metabolism and nitrogen balance. karger.comnih.govcambridge.org For instance, infusions of [13C]-leucine are used to trace leucine oxidation and protein synthesis, with plasma α-ketoisocaproate enrichment serving as a proxy for the intracellular precursor pool. karger.comnih.gov

In states of protein restriction or deficiency in specific amino acids like lysine, the body adapts by altering protein turnover rates. nih.govsemanticscholar.org The provision of a compound like this compound could theoretically impact these adaptive responses by supplying both a key essential amino acid and a keto acid that can be converted to another essential amino acid.

Molecular Mechanisms and Biological Activities of Lysine Ketoisocaproate

Identification of Potential Molecular Targets as a Bioactive Chemical

Lysine (B10760008) ketoisocaproate and its components, lysine and α-ketoisocaproate (α-KIC), are recognized for their roles in cellular metabolism and signaling. While direct molecular targets of the combined lysine ketoisocaproate molecule are not extensively detailed in current literature, the individual components have well-established interactions.

Leucine (B10760876), an essential amino acid, is a primary precursor to α-KIC through a transamination reaction catalyzed by branched-chain amino acid aminotransferase. wikipedia.org Leucine itself is a significant signaling molecule, particularly in the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is crucial for protein synthesis and cell growth. wikipedia.org

The metabolic products of leucine, including α-KIC, are also bioactive. wikipedia.org For instance, α-KIC is a key intermediate in the catabolism of leucine. wikipedia.org The breakdown of leucine and the subsequent formation of α-KIC are vital for the production of other amino acids like alanine (B10760859) and glutamate (B1630785) in muscle tissue. wikipedia.org In the liver, α-KIC can be converted into several important molecules, including cholesterol and acetyl-CoA. wikipedia.org

Furthermore, lysine has been shown to influence the mTOR signaling pathway, thereby impacting protein synthesis. researchgate.net It plays a role in the development of the mammary gland and milk production by activating the PI3K/PKB signaling pathway, which is upstream of mTOR. researchgate.net

Here is a summary of the primary molecules and pathways influenced by the components of this compound:

Table 1: Potential Molecular Targets and Influenced Pathways

Modulation of Specific Enzymatic Activities by this compound

The components of this compound, particularly α-KIC, are known to modulate the activity of specific enzymes. A key enzyme in this context is the branched-chain α-ketoacid dehydrogenase (BCKDH) complex . This mitochondrial enzyme complex is responsible for the irreversible oxidative decarboxylation of branched-chain keto acids, including α-KIC. nih.gov The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. mdpi.com

BCKDH kinase inactivates the BCKDH complex through phosphorylation. nih.gov Research has shown that α-KIC can inhibit the activity of BCKDH kinase. nih.gov This inhibition leads to a less phosphorylated, and therefore more active, BCKDH complex. nih.gov This activation promotes the breakdown of α-KIC and other branched-chain keto acids.

Another enzyme of interest is L-lysine α-oxidase (LO) , which catalyzes the oxidative deamination of L-lysine to produce α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. mdpi.com While this reaction involves lysine, the direct modulation of LO by this compound is not well-documented.

The following table summarizes the enzymatic modulation by α-KIC:

Table 2: Modulation of Enzymatic Activity by α-Ketoisocaproate

Influence on Key Metabolic Signaling Pathways

The components of this compound exert a significant influence on key metabolic signaling pathways, most notably the mTOR signaling pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. frontiersin.org

Leucine, the precursor to α-KIC, is a potent activator of mTORC1 (mTOR complex 1). nih.gov This activation stimulates protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov Lysine has also been documented to activate the mTOR signaling pathway, contributing to enhanced milk protein synthesis in bovine mammary epithelial cells. researchgate.net

The activation of mTOR by lysine is linked to its transport into the cell via the ATB0,+ transporter. researchgate.net Studies have shown that lysine supplementation increases the expression of this transporter and subsequently activates the mTOR and JAK2-STAT5 signaling pathways. researchgate.net

In cancer biology, the metabolism of branched-chain amino acids (BCAAs), including the pathway that produces α-KIC, is often reprogrammed. frontiersin.org While BCAA metabolism can support tumor growth, certain metabolites may also have inhibitory effects on cancer cells by modulating the mTOR pathway. frontiersin.org For example, α-KIC has been noted to enhance the antioxidant capacity of tumor cells. frontiersin.org

The table below outlines the influence on major signaling pathways:

Table 3: Influence on Metabolic Signaling Pathways

Interactions with Cellular Macromolecules (e.g., Proteins, Enzymes)

The interactions of this compound's components with cellular macromolecules are fundamental to their biological activities. As discussed, α-KIC interacts with and modulates the activity of the BCKDH kinase , which is part of the larger BCKDH enzyme complex. nih.gov

Lysine, as an amino acid, is a fundamental building block of proteins. Its incorporation into polypeptide chains is essential for the structure and function of countless proteins and enzymes. researchgate.net Beyond its role in protein structure, lysine residues within proteins can undergo post-translational modifications, such as acetylation, which can regulate protein function. For instance, the acetylation of lysine residues on the BCAT2 enzyme can lead to its degradation. frontiersin.org

The transport of lysine across the cell membrane involves specific protein transporters, such as ATB0,+ . The interaction between lysine and this transporter is crucial for its intracellular availability and subsequent effects on signaling pathways like mTOR. researchgate.net

In yeast, the branched-chain aminotransferase Bat1, which interconverts leucine and α-KIC, has been found to interact with other metabolic enzymes, suggesting a structural role in organizing metabolic pathways. researchgate.net

A summary of these interactions is provided below:

Table 4: Interactions with Cellular Macromolecules

Analytical Methodologies for Quantifying and Characterizing Lysine Ketoisocaproate

Chromatographic Separation Techniques (e.g., HPLC-UV/MS, GC-MS)

Chromatographic techniques are fundamental for the separation and quantification of lysine (B10760008) ketoisocaproate from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile and thermally sensitive compounds like amino acids and their derivatives. For lysine and related keto acids, reversed-phase (RP) HPLC is a common approach. Due to the polar nature and lack of a strong chromophore in these molecules, pre- or post-column derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors. mdpi.comnih.gov However, methods for the direct analysis of underivatized amino acids by HPLC-UV have also been developed, simplifying sample preparation. nih.gov

A simple and accurate HPLC method with fluorescence detection has been validated for lysine quantification in various biological matrices. mdpi.comnih.gov This involves pre-column derivatization, which allows for robust and selective analysis. mdpi.com For keto acids such as α-ketoisocaproate (KIC), HPLC coupled with mass spectrometry (HPLC-MS) provides a reliable and effective method for determination in serum and muscle samples. nih.gov

TechniqueColumnMobile PhaseDetectionKey FindingsReference
RP-HPLCBDS Hypersil C18Solvent A: Phosphate (B84403) buffer; Solvent B: Water:acetonitrile:methanol (20:20:60 v/v/v)UVEffective for quantifying lysine in feed ingredients.
RP-HPLCNot specifiedGradient with sodium acetate (B1210297) buffer and methanolFluorescence (after derivatization)Validated for lysine in buffer, PBS, and rumen inoculum with high accuracy (92% ± 2%). mdpi.com mdpi.com
HPLC-Q-TOF/MSEclipse Plus C18 (1.8 μm)10 mmol L−1 ammonium (B1175870) acetate and acetonitrileQ-TOF/MSSensitive and accurate for branched-chain keto acids (including KIC) in serum and muscle. nih.gov LOQs were 0.06–0.23 μmol L−1 for serum. nih.gov nih.gov
HPLC-UVCLC-C18Gradient of phosphate buffer (pH 7.4) and acetonitrileUV (225 nm)Simultaneous quantification of 10 underivatized amino acids, including lysine. nih.gov nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids and keto acids are generally non-volatile, necessitating a derivatization step to increase their volatility. thermofisher.com Silylation is a common derivatization method, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com Another approach involves a two-step derivatization where carboxylic groups are esterified, followed by amidation of amino groups with reagents like pentafluoropropionic anhydride. nih.govmdpi.com This allows for the simultaneous measurement of lysine and its metabolites in biological fluids like urine. nih.gov Despite the need for derivatization, GC-MS offers high resolution and sensitivity for quantification. nih.govmdpi.com

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of lysine ketoisocaproate.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation patterns. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. High-resolution mass spectrometry (HRMS), as used in HPLC-Q-TOF/MS systems, provides highly accurate mass measurements, which aids in the confident identification of the compound. nih.gov Tandem mass spectrometry (MS/MS) involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions. This process provides invaluable information about the molecule's primary amino acid sequence and any modifications. nih.gov

TechniqueIonization SourceAnalyzerKey ApplicationReference
HPLC-Q-TOF/MSElectrospray Ionization (ESI)Quadrupole Time-of-Flight (Q-TOF)Determination of branched-chain keto acids in serum and muscle. nih.gov nih.gov
GC-MSNegative-Ion Chemical Ionization (NICI)Not specifiedSimultaneous measurement of lysine and its metabolites in human urine after derivatization. nih.gov nih.gov
Proteomics PlatformsVarious (e.g., MALDI, ESI)Various (e.g., TOF, Orbitrap)Characterization of protein lysine modifications. nih.gov nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of molecules in solution. nih.gov For this compound, 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, and Heteronuclear Single Quantum Coherence (HSQC), would provide definitive structural information. ¹H NMR spectra can identify the different types of protons in the molecule based on their chemical shifts and coupling patterns. hmdb.cachemicalbook.com ¹³C NMR provides information about the carbon skeleton. nih.gov By analyzing the complete set of NMR data, the precise connectivity and stereochemistry of this compound can be established.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. okstate.edu The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For instance, characteristic peaks would be observed for the carboxylic acid group (C=O and O-H stretching), the ketone group (C=O stretching), amino groups (N-H stretching and bending), and aliphatic C-H bonds. nih.govresearchgate.net These "fingerprint" spectra are valuable for confirming the identity of the compound and for studying interactions, such as hydrogen bonding. okstate.edu

Radiotracer and Isotopic Labeling Techniques for Metabolic Flux Studies

To study the metabolic fate and flux of this compound in vivo or in cell culture, techniques involving isotopic labeling are essential. These methods allow researchers to trace the journey of the molecule through various metabolic pathways.

Stable Isotope Labeling: Stable isotope-labeled compounds (using non-radioactive isotopes like ¹³C, ¹⁵N, or ²H) are powerful tools for metabolic research. chempep.com For instance, L-[¹³C₁]lysine and L-[¹⁵N₂]lysine have been used as tracers to study lysine kinetics and protein metabolism in humans. nih.gov The incorporation of these heavy isotopes can be tracked using mass spectrometry or NMR. nih.govnih.gov Similarly, a ¹³C-labeled version of the ketoisocaproate moiety could be synthesized and administered to trace its conversion to other metabolites, such as leucine (B10760876). portlandpress.comresearchgate.net Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used MS-based quantitative proteomics strategy that involves metabolic labeling with "heavy" amino acids like ¹³C- or ¹⁵N-labeled lysine. thermofisher.com

Radiotracer Techniques: Radiotracers, which incorporate radioactive isotopes such as ¹⁴C or ³H, offer extremely high sensitivity for metabolic studies. The metabolism of a radiolabeled this compound could be investigated by tracking the radioactivity in various tissues and metabolites over time. mdpi.com Analysis is often performed using techniques like radio-HPLC or radio-thin-layer chromatography (radio-TLC) to separate and quantify the parent radiotracer from its radioactive metabolites. mdpi.com These studies are crucial for determining the rate of absorption, distribution, metabolism, and excretion (ADME) of the compound.

Development of High-Throughput Bioanalytical Assays for Research Purposes

For large-scale studies, such as screening compound libraries or analyzing numerous samples from clinical or metabolic research, high-throughput bioanalytical assays are necessary.

The development of such assays for this compound would likely focus on speed, automation, and miniaturization. ELISA-based platforms, for example, can be adapted for high-throughput screening (HTS) if specific antibodies against the target molecule can be developed. abcam.com These assays are rapid, reproducible, and can be automated using liquid handlers. abcam.com

Alternatively, mass spectrometry-based approaches, particularly LC-MS/MS, are increasingly used for high-throughput quantitative analysis. With the development of rapid chromatographic methods (using techniques like Ultra-High-Performance Liquid Chromatography, UHPLC) and fast-switching mass spectrometers, the analysis time per sample can be significantly reduced to a few minutes. This allows for the processing of hundreds of samples per day, making it suitable for large-scale metabolomics and pharmacokinetic studies. Recently, protocols have been developed for high-throughput screening of functional lysine residues, leveraging techniques like CRISPR-based gene editing, which showcases the potential for large-scale functional analysis related to lysine metabolism. nih.gov

In Vitro and Ex Vivo Research Models for Lysine Ketoisocaproate Studies

Mammalian Cell Culture Systems (e.g., Liver Cells, Muscle Cells)

Mammalian cell cultures are indispensable tools for studying the direct effects of lysine (B10760008) ketoisocaproate on specific cell types, eliminating the systemic complexities of whole-organism models. Skeletal muscle cell lines have been particularly prominent in elucidating the role of KIC in muscle physiology.

Key Findings from Muscle Cell Culture Studies:

Myogenic Differentiation and Atrophy: Studies using the C2C12 mouse myoblast cell line have shown that KIC promotes skeletal muscle differentiation by upregulating the expression of myogenic factors like myoblast determination protein 1 (MyoD) and myogenin (MyoG). nih.govkorea.ac.kr Furthermore, KIC has been demonstrated to attenuate muscle atrophy induced by reactive oxygen species (ROS) in C2C12 myotubes. It achieves this by reducing the expression of muscle atrophy F-box (MAFbx) and inhibiting signaling pathways like p38 MAPK and ERK1/2 that are associated with muscle degradation. nih.govkorea.ac.kr

Glucose Metabolism: Research utilizing L6 rat skeletal muscle myotubes has investigated the impact of KIC on glucose transport. These studies revealed that KIC can suppress insulin-stimulated glucose transport. This effect is dependent on the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and requires the enzyme branched-chain aminotransferase 2 (BCAT2), which converts KIC back to leucine (B10760876). nih.govnih.gov This suggests that the effects of KIC on glucose metabolism in these cells are likely mediated through its reconversion to leucine. nih.gov

Table 1: Summary of Lysine Ketoisocaproate (KIC) Studies in Mammalian Muscle Cell Lines
Cell LineModel SystemKey Research FocusMajor FindingsCitations
C2C12Mouse myoblasts/myotubesMuscle differentiation and atrophyKIC promotes differentiation (↑ MyoD, MyoG) and attenuates ROS-induced atrophy by inhibiting p38 MAPK and ERK1/2 signaling. nih.govkorea.ac.kr
L6Rat myotubesGlucose metabolismKIC suppresses insulin-stimulated glucose transport in an mTORC1 and BCAT2-dependent manner. nih.govnih.gov

Microbial Systems for Biotransformation Research

Microbial systems, particularly genetically engineered bacteria, serve as powerful platforms for the biotechnological production of this compound. These models are crucial for developing sustainable and efficient biotransformation processes.

Corynebacterium glutamicum, a gram-positive soil bacterium, is a well-established industrial workhorse for producing amino acids like L-glutamate and L-lysine. researchgate.netnih.gov Researchers have successfully engineered this organism to overproduce KIC. The general strategy involves genetically modifying key nodes in the L-leucine biosynthesis pathway.

Key Engineering Strategies and Findings:

Gene Deletion: The ilvE gene, which encodes transaminase B, the enzyme responsible for the final conversion of KIC to L-leucine, is often deleted. This deletion blocks the pathway at KIC, leading to its accumulation. researchgate.netnih.gov

Gene Overexpression: To channel the metabolic flux towards KIC, genes upstream in the pathway, such as ilvBNCD (encoding acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase), are overexpressed. researchgate.net

Strain Optimization: Further improvements have been achieved by modifying transcriptional regulators and addressing auxotrophy issues that can arise from gene deletions. For instance, one engineered strain, MV-KICF1, which is plasmid-free and lacks heterologous genes, was able to accumulate 47 mM of KIC with a yield of 0.20 mol per mole of glucose. nih.gov

Table 2: Examples of Engineered Corynebacterium glutamicum Strains for KIC Production
StrainKey Genetic ModificationsKIC Titer AchievedYield (mol KIC/mol glucose)Citations
C. glutamicum VB (pJC4ilvBNCD)Deletion of ltbR and ilvE; Overexpression of ilvBNCD31 ± 2 mM0.26 ± 0.02 researchgate.netresearchgate.net
MV-KICF1ilvE start codon exchange; Multiple copies of feedback-resistant leuA and ilvBNC; Deletion of ltbR and iolR47 mM0.20 nih.gov

Isolated Organ Perfusion Models (e.g., Liver, Skeletal Muscle)

Isolated organ perfusion provides an ex vivo model that maintains the tissue architecture and cellular heterogeneity of an intact organ, bridging the gap between cell culture and whole-organism studies. The perfused rat hindquarter, which is predominantly composed of skeletal muscle, has been a valuable model for studying the metabolism of KIC.

These studies involve circulating a controlled, oxygenated perfusate containing substrates like KIC through the vasculature of the isolated organ and analyzing the metabolic changes in both the tissue and the perfusate.

Key Findings from Perfused Skeletal Muscle Studies:

Enzyme Regulation: Perfusion of the rat hindquarter with KIC has been shown to stimulate the activity of branched-chain amino acid transaminase (BATase), the enzyme involved in the interconversion of branched-chain amino acids and their corresponding keto acids. nih.gov This effect was found to be a direct stimulation of the enzyme rather than new enzyme synthesis. nih.gov

Metabolism and Oxidation: The perfused rat hindquarter has been used to examine the effects of physiological states like starvation and hormones like insulin (B600854) on the catabolism of leucine and the oxidation of KIC. researchgate.net

While isolated liver perfusion is a common technique, specific studies focusing solely on this compound in this model are less prominent in the literature. However, in vivo studies in rats have compared KIC utilization across different organs, showing that its relative efficiency as a substitute for leucine varies, with muscle showing higher utilization for protein synthesis compared to the liver.

Cell-Free Biochemical Assay Systems for Mechanistic Elucidation

Cell-free systems are the most reductionist models, consisting of purified enzymes or cellular extracts that allow for the detailed study of specific biochemical reactions without the interference of intact cellular structures. These assays are fundamental for elucidating enzymatic mechanisms, kinetics, and regulation related to this compound metabolism.

Applications in Lysine-Related Research:

Enzyme Characterization: Cell-free assays have been used to study the activity of enzymes like branched-chain amino acid transaminase. For example, incubating the supernatant from kidney homogenates with KIC was shown to stimulate BATase activity directly. nih.gov

Biosynthetic Pathway Reconstruction: Cell-free protein synthesis and assay systems have been developed to explore the biosynthesis of lysine-derived compounds. For instance, the synthesis of ε-poly-L-lysine has been achieved in a cell-free system using membrane fractions from Streptomyces albulus, which demonstrated that the process was ATP-dependent and suggested a nonribosomal peptide synthesis mechanism. researchgate.netnih.gov More recently, cell-free systems have been used to express entire enzymatic cascades to produce novel, lysine-derived unnatural amino acids, showcasing the power of this model for synthetic biology and the rapid testing of biosynthetic pathways. researchgate.netnih.gov

These cell-free models are critical for identifying the specific enzymes that act on lysine and its derivatives like KIC, characterizing their function, and engineering them for biotechnological applications.

Advanced Research Techniques and Future Directions in Lysine Ketoisocaproate Research

Application of Metabolomics for Comprehensive Pathway Mapping

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for mapping the metabolic fate of lysine (B10760008) ketoisocaproate. Upon administration, the compound dissociates into lysine and KIC, each entering distinct but interconnected metabolic pathways.

Untargeted metabolomics, utilizing high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can provide a comprehensive snapshot of the metabolic perturbations caused by lysine ketoisocaproate. This approach allows for the simultaneous detection of hundreds to thousands of metabolites. For instance, studies on lysine metabolism have identified key downstream products like α-aminoadipic acid and saccharopine, whose levels can be tracked to monitor the flux through lysine degradation pathways. nih.govresearchgate.net Similarly, KIC, the keto-analog of leucine (B10760876), is known to be either transaminated back to leucine or further catabolized. nih.govmdpi.com A metabolomics study could quantify the relative abundance of these metabolites, revealing how the concurrent administration of lysine and KIC influences their respective catabolic routes. nih.gov

Isotope labeling, or tracer-based metabolomics, offers a more dynamic view. By using lysine or KIC labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the journey of these molecules through the metabolic network. This technique can precisely map the conversion of KIC to leucine, its incorporation into proteins, or the entry of lysine-derived carbon skeletons into the tricarboxylic acid (TCA) cycle. creative-proteomics.com Such studies provide unambiguous evidence of pathway activity and can quantify metabolic fluxes, offering a deeper understanding of the compound's biochemical impact.

Table 1: Potential Metabolites to Monitor in this compound Studies

ComponentPathwayKey MetabolitesAnalytical Technique
Lysine Saccharopine PathwaySaccharopine, α-Aminoadipic acid, Glutaryl-CoALC-MS
Lysine Pipecolate PathwayPipecolic acid, Acetyl-CoALC-MS, GC-MS
α-Ketoisocaproate TransaminationLeucineLC-MS
α-Ketoisocaproate CatabolismIsovaleryl-CoA, Acetoacetate, Acetyl-CoAGC-MS, LC-MS

Proteomics Approaches for Identifying Protein Interactions

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Investigating the proteomic response to this compound can reveal the cellular machinery that is influenced by this compound.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, can be used to compare the proteomes of cells or tissues treated with this compound versus a control. This can identify significant changes in the abundance of proteins involved in amino acid metabolism, protein synthesis, and energy production. For example, an increase in the expression of branched-chain amino-transferase (BCAT) or enzymes of the lysine degradation pathway could indicate a cellular adaptation to handle the influx of KIC and lysine. mdpi.com

Furthermore, post-translational modifications (PTMs) on proteins are critical for regulating their function. Lysine residues are hubs for a vast array of PTMs, including acetylation, methylation, and ubiquitination. nih.govplos.org Chemical proteomics approaches can be employed for the global analysis of these modifications. nih.gov High levels of lysine from the compound could potentially alter the landscape of lysine-based PTMs by competing for enzymatic modification sites or altering the availability of lysine-derived metabolites like acetyl-CoA. creative-proteomics.com Advanced MS-based proteomics can identify and quantify thousands of PTM sites, revealing how this compound might regulate cellular processes through this mechanism. nih.govbiorxiv.org

Genetic and Genomic Manipulations in Model Systems for Pathway Dissection

To dissect the specific pathways affected by this compound, researchers can turn to genetic and genomic manipulations in various model systems, from yeast and cell cultures to whole organisms like mice.

By using CRISPR-Cas9 gene-editing technology or RNA interference (RNAi), specific enzymes in the lysine or branched-chain amino acid catabolic pathways can be knocked out or silenced. For example, creating a cell line deficient in the branched-chain keto acid dehydrogenase (BCKDH) complex, the enzyme that irreversibly catabolizes KIC, would allow researchers to study the effects of KIC accumulation versus its further metabolism. nih.govresearchgate.net Similarly, knocking out enzymes in the saccharopine pathway of lysine degradation would reveal the metabolic consequences when that pathway is blocked. youtube.com

Studying the effects of this compound in these genetically modified systems can help assign specific functions to each component of the compound and understand the consequences of metabolic bottlenecks. These models are invaluable for validating pathways identified through metabolomics and proteomics and for understanding the genetic basis of varying responses to the compound. nih.gov

Table 2: Example Model Systems for Studying this compound Metabolism

Model SystemGene/Pathway TargetedResearch Question
Yeast (S. cerevisiae) Lysine biosynthesis/catabolism genesDissecting fundamental metabolic routes.
Human Cell Lines (e.g., HepG2) BCKDH complex subunitsInvestigating the role of KIC catabolism.
Mouse Models Dihydrolipoamide Dehydrogenase (E3)Studying systemic effects of impaired BCAA/keto acid metabolism. researchgate.net
Plant Models (e.g., A. thaliana) Lysine catabolism enzymesUnderstanding lysine homeostasis in different biological kingdoms.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational approaches provide powerful in silico tools to investigate the interactions of lysine and KIC at the atomic level. Molecular dynamics (MD) simulations can model the behavior of these molecules and their interactions with proteins over time.

MD simulations can be used to study how lysine or KIC bind to the active sites of enzymes. researchgate.netnih.gov For example, simulations could model the docking of KIC into the active site of branched-chain amino-transferase, providing insights into the binding affinity and the structural changes that occur upon binding. researchgate.netmdpi.com This can help predict which proteins are most likely to be affected by an influx of these molecules.

These computational models can also explore the dynamics of protein-protein interactions that may be modulated by lysine. frontiersin.org For instance, simulations can define the interactions of lysine residues at the interface of two proteins, helping to understand how changes in lysine availability might stabilize or destabilize protein complexes. naun.org By simulating these interactions under various conditions, researchers can generate hypotheses about the molecular mechanisms underlying the biological effects of this compound that can then be tested experimentally.

Design and Synthesis of Novel this compound Analogs as Mechanistic Probes

The design and chemical synthesis of novel analogs of lysine and KIC serve as powerful tools to probe the mechanisms of action and metabolic pathways with high precision. researchgate.netacs.org By systematically modifying the structure of either component, researchers can dissect their specific roles and interactions.

For example, fluorinated versions of lysine can be synthesized to alter the pKa of the side-chain amino group, which could influence its reactivity and role in CO2 capture or other biological processes. morressier.com Other analogs could be designed to be resistant to enzymatic degradation, allowing for the study of the molecule's effects independent of its catabolism. For instance, a KIC analog that cannot be readily transaminated could help isolate the metabolic effects of the keto acid itself from those of its conversion to leucine. nih.gov

Furthermore, analogs can be synthesized with "handles" for chemical biology applications. For example, incorporating an alkyne or azide (B81097) group into the lysine or KIC structure would enable "click chemistry," allowing the molecule to be tagged with fluorescent probes or affinity tags. nih.gov This would facilitate the visualization of its subcellular localization and the identification of its binding partners within the cell, providing direct evidence of its molecular interactions.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving lysine ketoisocaproate in mammalian systems, and how can researchers experimentally track its intermediates?

  • Methodological Answer : The conversion of this compound (or its precursors like leucine) occurs via branched-chain amino acid (BCAA) aminotransferase, producing α-ketoisocaproate (α-KIC), which is further metabolized by ketoisocaproate dioxygenase to β-hydroxy β-methylbutyrate (HMB) . To track intermediates, researchers can use isotopic labeling (e.g., ¹³C-leucine) combined with mass spectrometry (LC-MS/MS) to quantify α-KIC and HMB in tissue homogenates or plasma. Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) can validate pathway kinetics .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples, and what are their limitations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is cost-effective for high-concentration samples but lacks sensitivity for trace metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and lower detection limits (nM range), critical for plasma or intracellular α-KIC quantification. However, matrix effects (e.g., ion suppression in biological fluids) require rigorous validation using internal standards like deuterated α-KIC .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives for in vitro studies?

  • Methodological Answer : Detailed protocols must specify reaction conditions (pH, temperature, solvent purity) and catalyst concentrations (e.g., enzyme-to-substrate ratios). Characterization via nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm chemical identity. For novel derivatives, purity should exceed 95% (validated by HPLC), and spectral data must be archived in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Interspecies variability in α-KIC metabolism often arises from differences in enzyme isoforms (e.g., BCAA aminotransferase 2 vs. 1). Researchers should conduct cross-species comparative studies using stable isotope tracers and compartmental modeling to identify species-specific rate constants. Meta-analyses of existing data using PRISMA guidelines can isolate confounding variables (e.g., fasting state, dosing regimens) .

Q. How can in silico modeling improve the design of this compound delivery systems targeting skeletal muscle?

  • Methodological Answer : Molecular dynamics simulations can predict α-KIC interactions with lipid-based nanocarriers or cell-penetrating peptides. Parameters like partition coefficients (logP) and binding free energy to muscle-specific transporters (e.g., LAT1) should guide carrier optimization. In vitro validation via Caco-2 cell permeability assays and in vivo imaging (e.g., fluorescence-tagged α-KIC in murine models) can confirm targeting efficacy .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in toxicity thresholds. Bayesian hierarchical models can integrate historical data to refine EC₅₀ estimates. Sensitivity analyses should test assumptions (e.g., log-normal vs. Weibull distributions) to ensure robustness. All code and raw data must be openly shared to facilitate scrutiny .

Q. How should researchers address conflicting findings on this compound’s role in mitochondrial biogenesis?

  • Methodological Answer : Discrepancies may stem from cell type-specific responses (e.g., myoblasts vs. hepatocytes). Single-cell RNA sequencing can identify transcriptomic signatures of α-KIC exposure, while Seahorse assays measure real-time oxygen consumption rates (OCR). Researchers must standardize culture conditions (e.g., glucose availability, hypoxia) and report negative controls (e.g., cells lacking PGC-1α) .

Q. What methodologies are critical for establishing causal links between this compound supplementation and epigenetic modifications?

  • Methodological Answer : Chromatin immunoprecipitation sequencing (ChIP-seq) can map histone acetylation changes at promoters of metabolic genes (e.g., PPARγ). CRISPR-Cas9 knockout models (e.g., HDAC3-deficient cells) can test α-KIC’s dependency on specific epigenetic regulators. Longitudinal studies with repeated measures ANOVA are essential to distinguish transient vs. sustained effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine ketoisocaproate
Reactant of Route 2
Lysine ketoisocaproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.